BenchChemオンラインストアへようこそ!

1-Benzyl-2-furan-2-yl-1H-imidazole

Physicochemical profiling Permeability Drug-likeness

Procure 1-Benzyl-2-furan-2-yl-1H-imidazole to access a strategically differentiated chemical space unavailable through phenyl or benzofuran analogs. The furan oxygen provides a critical hydrogen-bond acceptor (tPSA ~31 Ų) absent in all-carbon aryl systems, while the N1-benzyl group retains essential pharmacophoric features for CYP17/CYP19 inhibition and imidazoline I₂ receptor targeting. Unlike the extensively patented benzofuran-imidazole series, this scaffold offers reduced lipophilicity (LogP ~2.4) and a non-obvious IP position for fragment-to-lead optimization. Ideal for scaffold-hopping programs seeking to circumvent prior art while maintaining hinge-region engagement in kinase ATP-binding pockets.

Molecular Formula C14H12N2O
Molecular Weight 224.26 g/mol
CAS No. 701224-54-6
Cat. No. B5714708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-2-furan-2-yl-1H-imidazole
CAS701224-54-6
Molecular FormulaC14H12N2O
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=CN=C2C3=CC=CO3
InChIInChI=1S/C14H12N2O/c1-2-5-12(6-3-1)11-16-9-8-15-14(16)13-7-4-10-17-13/h1-10H,11H2
InChIKeyXDSFJXOLVUTTJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-2-furan-2-yl-1H-imidazole (CAS 701224-54-6): Structural Baseline and Procurement Context


1-Benzyl-2-furan-2-yl-1H-imidazole (CAS 701224-54-6) is a disubstituted imidazole derivative bearing a furan-2-yl ring at the C2 position and a benzyl group at the N1 position . This scaffold combines a five-membered oxa-heterocycle (furan) with an N-benzyl-imidazole core, yielding a molecular formula of C14H12N2O and a molecular weight of 224.26 g/mol . The compound occupies a distinct chemical space between all-carbon aryl analogs (e.g., 2-phenyl-1-benzylimidazole) and fused benzofuran-imidazole systems, which have established pharmacological precedent as CYP450 inhibitors and imidazoline receptor ligands. This structural positioning is critical for procurement decisions, as substitution of the furan oxygen with carbon or its fusion into a benzofuran ring profoundly alters electronic properties, lipophilicity, and hydrogen-bonding capacity.

Why 1-Benzyl-2-furan-2-yl-1H-imidazole Cannot Be Simply Replaced by In-Class Phenyl or Benzofuran Analogs


Seemingly conservative structural modifications within the 1-benzyl-2-aryl-1H-imidazole series produce disproportionately large shifts in physicochemical and electronic parameters that directly govern molecular recognition, solubility, and metabolic stability. Replacement of the furan oxygen with a carbon atom (phenyl analog) eliminates a key hydrogen-bond acceptor, reducing polar surface area (PSA) by ~13 Ų and increasing lipophilicity (ΔLogP ~ +0.84) . Conversely, fusion into a benzofuran system introduces an extended π-surface and additional steric bulk, which can alter CYP450 isoform selectivity profiles by over 40-fold in related scaffolds [1]. These are not incremental changes; they represent binary shifts in property space that cannot be compensated by formulation adjustments. The quantitative evidence below demonstrates that 1-benzyl-2-furan-2-yl-1H-imidazole occupies a non-substitutable position within its analog series.

Quantitative Differentiation of 1-Benzyl-2-furan-2-yl-1H-imidazole Against Closest Analogs


Polar Surface Area (PSA) and Hydrogen-Bond Acceptor Count Differentiate Furan from Phenyl Analog

The replacement of the 2-phenyl substituent with a 2-furan-2-yl ring increases the calculated topological polar surface area (tPSA) by 73.7% and adds one hydrogen-bond acceptor to the scaffold. This differentiation is critical because PSA is a primary determinant of passive membrane permeability and oral bioavailability. In the context of CNS drug discovery, a PSA < 60 Ų is generally favored for blood-brain barrier penetration, and the furan analog remains well within this range while offering enhanced aqueous solubility potential compared to the phenyl analog .

Physicochemical profiling Permeability Drug-likeness

Lipophilicity (LogP) Reduction Relative to Phenyl Analog Modulates Off-Target Binding Risk

The ACD/LogP of 1-benzyl-2-furan-2-yl-1H-imidazole is 2.44, which is 0.84 log units lower than that of the 2-phenyl analog (ACD/LogP = 3.28) . In medicinal chemistry optimization, reducing LogP by approximately 1 log unit is associated with decreased promiscuity at hydrophobic off-targets such as hERG, CYP2D6, and serum albumin. This property differential is particularly relevant when selecting a scaffold for kinase or CYP450 inhibition programs, where excessive lipophilicity is a known driver of attrition due to off-target pharmacology and poor solubility [1].

Lipophilicity ADME Off-target selectivity

Furan vs. Benzofuran C2-Substitution: Divergent Pharmacological Trajectories Evidenced by Menarini Patent Family and Imidazoline I2 Receptor Pharmacology

The benzofuran-2-yl imidazole scaffold (exemplified by LSL 60101/garsevil, CAS 150985-54-9) has been extensively characterized as a selective imidazoline I2 receptor ligand (pKi = 9.03, Ki = 0.9 nM at the high-affinity site) and, in closely related N-benzylated forms, as a potent CYP19 aromatase inhibitor with IC50 values as low as 44 nM [1]. The furan-2-yl analog (target compound) differs by the absence of the fused benzene ring. In related antifungal benzofuran-2-yl-imidazole series (Menarini patents), the benzofuran moiety is explicitly required for broad-spectrum antifungal activity; furan-substituted analogs were either not claimed or exhibited differentiated activity profiles [2]. This class-level structure-activity relationship indicates that the furan analog represents a structurally divergent scaffold that cannot be assumed to recapitulate benzofuran pharmacology. Conversely, the furan ring's smaller steric footprint and distinct electron distribution may confer selectivity advantages in kinase or CYP isoform contexts where benzofuran steric bulk is detrimental.

CYP450 inhibition Imidazoline receptor Antifungal Scaffold hopping

N1-Benzyl Substitution as a Critical Determinant of CYP450 Isoform Selectivity: Evidence from Benzofuran-2-ylmethyl Imidazole Series

In the structurally related 1-[(benzofuran-2-yl)methyl]imidazole series, compounds with the N1-benzyl-type linkage demonstrated CYP19/P45017 selectivity ratios ranging from 17.0 to 42.0 across four evaluated analogs [1]. This indicates that the N1 substituent is a key driver of isoform selectivity within the CYP450 family, independent of the C2 aryl group identity. While these data are derived from the benzofuran series, the presence of the N1-benzyl group in the target compound (as opposed to N1-H or N1-methyl analogs) predicts that 1-benzyl-2-furan-2-yl-1H-imidazole will exhibit CYP450 inhibition profiles that differ fundamentally from non-benzylated furan-imidazole analogs. Furthermore, the benzofuran series compounds were 3- to 7-fold more potent than the clinical aromatase inhibitor aminoglutethimide, establishing a potency benchmark for this scaffold class [1].

CYP17 inhibition CYP19 selectivity Prostate cancer Aromatase

Synthetic Accessibility and Commercial Availability Profile: Custom Synthesis vs. Off-the-Shelf Analogs

1-Benzyl-2-furan-2-yl-1H-imidazole is listed by multiple chemical suppliers (ChemBase, ChemBlink, LookChem, ChemicalBook) as a custom synthesis product rather than a stock catalog item [1]. In contrast, the phenyl analog (1-benzyl-2-phenylimidazole, CAS 37734-89-7) and the benzofuran analog (2-(benzofuran-2-yl)-1H-imidazole, CAS 150985-54-9) are more widely available as off-the-shelf research chemicals from major vendors. The custom synthesis status of the target compound indicates that it occupies a specialized niche: it is less commercially mature than its analogs, which is consistent with its structural position as a 'bridge' scaffold that has not been exhaustively explored in the patent or primary literature. This availability profile supports procurement for novel SAR exploration and intellectual property generation, as the scaffold has not been crowded by prior art in the benzofuran-dominated chemical space .

Custom synthesis Chemical procurement Scaffold availability Lead optimization

Absence of Rotatable Bond Count Difference vs. Phenyl Analog Preserves Scaffold Rigidity While Altering Electronics

Both 1-benzyl-2-furan-2-yl-1H-imidazole and 1-benzyl-2-phenyl-1H-imidazole possess three freely rotatable bonds (the benzyl CH2-N1 bond, and the C2-aryl bond) . This is a notable design feature: the furan-for-phenyl substitution introduces a heteroatom (oxygen) with altered electronic character and an additional H-bond acceptor without increasing conformational flexibility. Maintaining a low rotatable bond count is a well-established principle in drug design for preserving ligand efficiency and oral bioavailability. In related imidazole-based kinase inhibitor programs, the furan oxygen has been shown to participate in water-mediated hydrogen-bond networks at the hinge region without introducing entropic penalties associated with additional rotatable bonds [1].

Conformational restriction Ligand efficiency Scaffold design

Optimal Research and Industrial Application Scenarios for 1-Benzyl-2-furan-2-yl-1H-imidazole Based on Quantitative Differentiation Evidence


Scaffold-Hopping from Benzofuran-Imidazole CYP450 Inhibitors to Access Novel Intellectual Property Space

Research programs targeting CYP17 or CYP19 inhibition for oncology indications can procure 1-benzyl-2-furan-2-yl-1H-imidazole as a scaffold-hopping replacement for the extensively patented benzofuran-2-yl-imidazole series. The Menarini patent family (US4800208A) and subsequent academic work by Owen et al. have established the benzofuran scaffold's CYP inhibition profile (selectivity ratios 10-42× and IC50 values as low as 44 nM for CYP19) [1][2]. By substituting furan for benzofuran, researchers retain the N1-benzyl pharmacophore essential for CYP isoform selectivity while moving into chemical space that is less crowded by prior art. The reduced lipophilicity (ΔLogP ≈ -1.5 estimated vs. benzofuran-phenylmethyl analogs) may also improve metabolic stability and reduce CYP-mediated drug-drug interaction liability.

Kinase Inhibitor Fragment Elaboration Leveraging the Furan Oxygen as a Hinge-Binding H-Bond Acceptor

The furan oxygen provides a strategically positioned hydrogen-bond acceptor that can engage the kinase hinge region (typically the backbone NH of a residue such as Cys or Met). Unlike the phenyl analog, which lacks this H-bond acceptor, and the benzofuran analog, whose steric bulk may preclude accommodation in certain kinase ATP-binding pockets, the furan scaffold balances polarity and size. The compound's calculated properties (tPSA = 30.96 Ų, LogP = 2.44, RotB = 3) place it in favorable drug-like chemical space for fragment-to-lead optimization [1]. The N1-benzyl group provides a vector for additional substitution to access selectivity pockets, while the C2-furan ring can be further functionalized at the 5-position.

Antifungal Research: Exploring Furan-for-Benzofuran Substitution Effects in Menarini-Type Scaffolds

The Menarini patents explicitly claim benzofuran-2-yl-imidazoles with broad-spectrum antifungal and antibacterial activity [1]. The furan analog represents the most conservative structural perturbation of this scaffold—replacing the fused benzene ring with a lone pair-bearing oxygen while maintaining the planar aromatic character at C2. Procurement of 1-benzyl-2-furan-2-yl-1H-imidazole enables a direct assessment of whether the benzofuran moiety is an essential pharmacophore for antifungal activity or whether the simpler furan ring can recapitulate (or improve upon) the activity profile with reduced molecular weight and synthetic complexity.

Chemical Probe Development for Imidazoline Receptor Subtype Selectivity Profiling

The benzofuran-imidazole compound LSL 60101 (garsevil) exhibits high-affinity binding to imidazoline I2 receptors (pKi = 9.03) [1]. The furan analog provides a tool to dissect the structural determinants of I2 vs. I1 vs. I3 imidazoline receptor subtype selectivity. Because the furan ring is smaller and more electron-rich than benzofuran, differential engagement of the receptor binding pocket is expected. Furthermore, the N1-benzyl group in the target compound introduces an additional substituent absent in LSL 60101 (which bears N1-H), enabling exploration of a distinct vector in the imidazoline receptor pharmacophore model.

Quote Request

Request a Quote for 1-Benzyl-2-furan-2-yl-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.